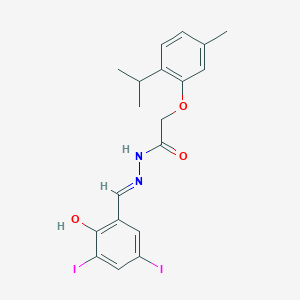![molecular formula C19H20BrNO5 B6080204 2-ETHOXYETHYL 4-[2-(3-BROMOPHENOXY)ACETAMIDO]BENZOATE](/img/structure/B6080204.png)
2-ETHOXYETHYL 4-[2-(3-BROMOPHENOXY)ACETAMIDO]BENZOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ETHOXYETHYL 4-[2-(3-BROMOPHENOXY)ACETAMIDO]BENZOATE is an organic compound with a complex structure, featuring both ethoxyethyl and bromophenoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXYETHYL 4-[2-(3-BROMOPHENOXY)ACETAMIDO]BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 3-bromophenoxyacetic acid: This can be achieved by reacting 3-bromophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acylation: The 3-bromophenoxyacetic acid is then reacted with 4-aminobenzoic acid to form 4-[2-(3-bromophenoxy)acetamido]benzoic acid.
Esterification: Finally, the 4-[2-(3-bromophenoxy)acetamido]benzoic acid is esterified with 2-ethoxyethanol in the presence of an acid catalyst like sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
2-ETHOXYETHYL 4-[2-(3-BROMOPHENOXY)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The ethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromophenoxy group can be reduced to form phenoxy derivatives.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of phenoxy derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
2-ETHOXYETHYL 4-[2-(3-BROMOPHENOXY)ACETAMIDO]BENZOATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-ETHOXYETHYL 4-[2-(3-BROMOPHENOXY)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the acetamido and ethoxyethyl groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-ETHOXYETHYL 4-[2-(4-BROMOPHENOXY)ACETAMIDO]BENZOATE: Similar structure but with a bromine atom at a different position on the phenoxy ring.
2-ETHOXYETHYL 4-[2-(3-CHLOROPHENOXY)ACETAMIDO]BENZOATE: Similar structure but with a chlorine atom instead of bromine.
2-ETHOXYETHYL 4-[2-(3-METHOXYPHENOXY)ACETAMIDO]BENZOATE: Similar structure but with a methoxy group instead of bromine.
Uniqueness
2-ETHOXYETHYL 4-[2-(3-BROMOPHENOXY)ACETAMIDO]BENZOATE is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogens or functional groups. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
2-ethoxyethyl 4-[[2-(3-bromophenoxy)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO5/c1-2-24-10-11-25-19(23)14-6-8-16(9-7-14)21-18(22)13-26-17-5-3-4-15(20)12-17/h3-9,12H,2,10-11,13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKARUEBNRSSNSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(1,3-benzothiazol-2-ylmethyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B6080147.png)
![N-[4-(butanoylamino)phenyl]-3,4-dichlorobenzamide](/img/structure/B6080153.png)
![N-[4-({[4-(1H-pyrazol-1-yl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B6080155.png)
![4-[[4-[(3,4-difluorophenyl)methyl]-3-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methoxyphenol](/img/structure/B6080163.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]benzamide](/img/structure/B6080173.png)
![2-bromo-4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenol](/img/structure/B6080186.png)
![1-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]-4-ethyl-2,3-piperazinedione](/img/structure/B6080192.png)
![ethyl 4-(2-chlorobenzyl)-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B6080199.png)
![1-{5-[(ethylamino)methyl]-2-methoxyphenoxy}-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B6080200.png)


![N'-[(Z)-(2-Hydroxy-3-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B6080218.png)

![2-(3-methoxypropyl)-8-(4H-1,2,4-triazol-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B6080236.png)
